Predicted Physicochemical Property Differentiation vs. Parent Furo[2,3-c]pyridine
The presence of two bromine atoms dramatically alters the predicted physicochemical properties of the furo[2,3-c]pyridine scaffold compared to its non-halogenated parent. The 5,7-dibromo substitution increases the molecular weight from 119.12 g/mol for the parent to 276.91 g/mol and results in a predicted pKa of -0.27±0.40, signifying a much more electron-deficient and acidic character than the unsubstituted scaffold . These calculated differences directly impact solubility, membrane permeability, and metabolic stability.
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | -0.27±0.40 (Predicted) |
| Comparator Or Baseline | Furo[2,3-c]pyridine (parent scaffold, predicted pKa data not directly compared in available source, but class inference is made based on the electron-withdrawing effect of bromine substituents) |
| Quantified Difference | N/A (Class-level inference based on electron-withdrawing effect of Br substituents) |
| Conditions | ACD/Labs Percepta Platform prediction |
Why This Matters
This calculated pKa value is a critical differentiator for selecting building blocks in medicinal chemistry, as it governs ionization state at physiological pH, impacting downstream ADME properties and target binding.
